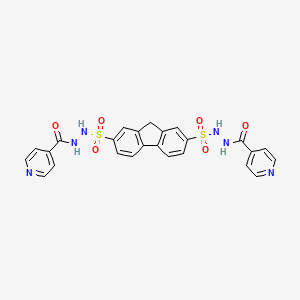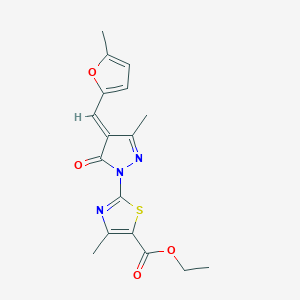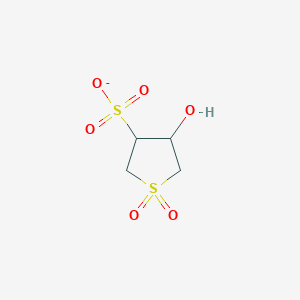
N'2,N'7-diisonicotinoyl-9H-fluorene-2,7-disulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(7-{[(PYRIDIN-4-YL)FORMOHYDRAZIDO]SULFONYL}-9H-FLUOREN-2-YL)SULFONYL]PYRIDINE-4-CARBOHYDRAZIDE is a complex organic compound that features multiple functional groups, including pyridine, sulfonyl, and carbohydrazide moieties
Vorbereitungsmethoden
The synthesis of N’-[(7-{[(PYRIDIN-4-YL)FORMOHYDRAZIDO]SULFONYL}-9H-FLUOREN-2-YL)SULFONYL]PYRIDINE-4-CARBOHYDRAZIDE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in these reactions include various acids, bases, and solvents that facilitate the formation of the desired bonds and functional groups. Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the compound.
Analyse Chemischer Reaktionen
N’-[(7-{[(PYRIDIN-4-YL)FORMOHYDRAZIDO]SULFONYL}-9H-FLUOREN-2-YL)SULFONYL]PYRIDINE-4-CARBOHYDRAZIDE undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential therapeutic properties, such as antibacterial or anticancer activities. In industry, it could be used in the development of new materials or as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of N’-[(7-{[(PYRIDIN-4-YL)FORMOHYDRAZIDO]SULFONYL}-9H-FLUOREN-2-YL)SULFONYL]PYRIDINE-4-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
N’-[(7-{[(PYRIDIN-4-YL)FORMOHYDRAZIDO]SULFONYL}-9H-FLUOREN-2-YL)SULFONYL]PYRIDINE-4-CARBOHYDRAZIDE can be compared with other similar compounds that contain pyridine, sulfonyl, and carbohydrazide groups. These similar compounds may have different structural arrangements or additional functional groups that confer unique properties. By comparing these compounds, researchers can identify the specific features that make N’-[(7-{[(PYRIDIN-4-YL)FORMOHYDRAZIDO]SULFONYL}-9H-FLUOREN-2-YL)SULFONYL]PYRIDINE-4-CARBOHYDRAZIDE unique and explore its potential advantages in various applications.
Eigenschaften
Molekularformel |
C25H20N6O6S2 |
|---|---|
Molekulargewicht |
564.6 g/mol |
IUPAC-Name |
N'-[[7-[(pyridine-4-carbonylamino)sulfamoyl]-9H-fluoren-2-yl]sulfonyl]pyridine-4-carbohydrazide |
InChI |
InChI=1S/C25H20N6O6S2/c32-24(16-5-9-26-10-6-16)28-30-38(34,35)20-1-3-22-18(14-20)13-19-15-21(2-4-23(19)22)39(36,37)31-29-25(33)17-7-11-27-12-8-17/h1-12,14-15,30-31H,13H2,(H,28,32)(H,29,33) |
InChI-Schlüssel |
MPNLQKOOFKCUMA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CC(=C2)S(=O)(=O)NNC(=O)C3=CC=NC=C3)C4=C1C=C(C=C4)S(=O)(=O)NNC(=O)C5=CC=NC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4Z)-4-{[(2,5-dimethoxyphenyl)amino]methylidene}-2-(4-methoxyphenyl)isoquinoline-1,3(2H,4H)-dione](/img/structure/B11612526.png)
![8-(benzyloxy)-2-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]quinoline](/img/structure/B11612530.png)
![isopropyl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11612538.png)
![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-(3-methoxyphenyl)ethanone](/img/structure/B11612546.png)
![(7Z)-7-(3-bromobenzylidene)-3-(3-methylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11612551.png)
![N-cyclopentyl-6-imino-13-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11612565.png)
![1-(4-fluorobenzyl)-3-[(4-methylpiperazin-1-yl)carbonothioyl]-1H-indole](/img/structure/B11612567.png)
![(3aS,4R,9bR)-4-(4-bromophenyl)-6-methoxy-9-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11612572.png)

![(4E)-4-{3-chloro-4-[(4-methylbenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one](/img/structure/B11612589.png)
![(7Z)-7-(3,4-dimethoxybenzylidene)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11612608.png)
![Ethyl 4-[(3-methoxyphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11612609.png)
